1-Ethyl-3-(2-hydroxyethyl)urea
Overview
Description
1-Ethyl-3-(2-hydroxyethyl)urea is an organic compound with the molecular formula C5H12N2O2. It is a derivative of urea, featuring both ethyl and hydroxyethyl substituents. This compound is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-(2-hydroxyethyl)urea can be synthesized through the reaction of monoethanolamine with ethyl isocyanate. The process involves the following steps:
Reaction Setup: Monoethanolamine (2.0 g, 32.7 mmol) is dissolved in dichloromethane (100 mL).
Addition of Reagents: N-ethyl-N,N-diisopropylamine (8.45 g, 65.5 mmol) and ethyl isocyanate (3.03 g, 42.6 mmol) are added to the solution at 0°C.
Reaction Conditions: The mixture is stirred for 30 minutes at 0°C and then allowed to warm to room temperature, where it is stirred overnight.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process described above can be scaled up for industrial applications, ensuring proper handling and purification techniques are employed.
Chemical Reactions Analysis
1-Ethyl-3-(2-hydroxyethyl)urea undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The ethyl and hydroxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted urea derivatives.
Scientific Research Applications
1-Ethyl-3-(2-hydroxyethyl)urea has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethyl-3-(2-hydroxyethyl)urea involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ethyl group provides hydrophobic interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
1-Ethyl-3-(2-hydroxyethyl)urea can be compared with other similar compounds such as:
1-(2-Hydroxyethyl)urea: Lacks the ethyl group, resulting in different chemical and biological properties.
N-Cyclohexyl-N’-(2-hydroxyethyl)urea: Contains a cyclohexyl group instead of an ethyl group, leading to variations in hydrophobic interactions and reactivity.
Properties
IUPAC Name |
1-ethyl-3-(2-hydroxyethyl)urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2/c1-2-6-5(9)7-3-4-8/h8H,2-4H2,1H3,(H2,6,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEMWRUUCUSUTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10951897 | |
Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29346-51-8 | |
Record name | Urea, 1-ethyl-3-(2-hydroxyethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029346518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N'-Ethyl-N-(2-hydroxyethyl)carbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10951897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of 1-Ethyl-3-(2-hydroxyethyl)urea's N-nitroso derivatives impact their carcinogenic effects?
A: Research compared the carcinogenic effects of two isomers: 1-nitroso-1-ethyl-3-hydroxyethylurea and 1-nitroso-1-hydroxyethyl-3-ethylurea in rats []. While both caused tumors, there were key differences. 1-nitroso-1-ethyl-3-hydroxyethylurea led to neoplastic nodules in the liver, while 1-nitroso-1-hydroxyethyl-3-ethylurea resulted in hepatocellular carcinomas. This suggests the position of the nitroso group on the molecule influences the type and severity of cancer development.
Q2: What makes 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea particularly challenging to study?
A: While not the focus of the second study, the first paper highlights the explosive nature of 1-nitroso-1-methyl-3-(2-hydroxyethyl)urea in its crystalline form []. This instability makes further research on this specific compound difficult and potentially dangerous.
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